CAS Number | 22059-60-5 |
Product Name | Disopyramide phosphate |
IUPAC Name | 4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid |
Molecular Formula | C21H32N3O5P |
Molecular Weight | 437.5 g/mol |
InChI | InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4) |
InChI Key | CGDDQFMPGMYYQP-UHFFFAOYSA-N |
SMILES | CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O |
Solubility | 65.6 [ug/mL] |
Synonyms | Diisopyramide, Disopyramide, Disopyramide Monohydrochloride, Disopyramide Phosphate, Disopyramide Phosphate (1:1), Disopyramide Phosphate (1:1), (+-)-Isomer, Disopyramide Phosphate (1:1), (R)-Isomer, Disopyramide Phosphate (1:1), (S)-Isomer, Disopyramide, (+-)-Isomer, Disopyramide, (R)-Isomer, Disopyramide, (S)-Isomer, Disopyramide, D-Tartrate (1:1), (S)-Isomer, Disopyramide, L-Tartrate (1:1), (R)-Isomer, Disopyramide, L-Tartrate (1:1), (S)-Isomer, Disopyramide, L-Tartrate (1:2), (+-)-Isomer, Disopyramide, L-Tartrate, (S)-isomer, Norpace, Palpitin, Palpitine, Rhythmodan, Ritmilen, Rythmilen, SC 13957, SC-13957, SC13957 |
Canonical SMILES | CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O |
Disopyramide phosphate, also known as Norpace®, is a class 1A antiarrhythmic agent that is used primarily in the treatment of ventricular arrhythmias, including ventricular tachycardia and ventricular fibrillation. Disopyramide phosphate was first synthesized in 1965 by B. J. Ringel and R. E. Carhart. Since then, it has been widely used in medical practice, particularly in the management of cardiac arrhythmias.
Physical and Chemical Properties
Disopyramide phosphate is a white crystalline powder that is sparingly soluble in water. It has a molecular weight of 403.9 g/mol and a melting point of 170-174°C. The chemical formula for disopyramide phosphate is C21H29N3O4P.
Synthesis and Characterization
Disopyramide phosphate can be synthesized by a variety of methods, including condensation reactions between 2-(diethylamino)ethylamine and p-chlorobenzoic acid, or by reacting 2-(diethylamino)ethylamine with 4-chloro-2-methylquinoline. The synthesized disopyramide phosphate can be characterized by various analytical techniques, including proton NMR spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray diffraction.
Analytical Methods
Various analytical methods have been developed for the quantification of disopyramide phosphate in biological matrices and pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, or tandem mass spectrometry (LC-MS/MS), has been widely used for the analysis of disopyramide phosphate in plasma, serum, or urine. Other analytical methods, such as thin-layer chromatography (TLC), gas chromatography (GC), and capillary electrophoresis (CE), have also been reported for the analysis of disopyramide phosphate in different matrices.
Biological Properties
Disopyramide phosphate exerts its pharmacological effects by blocking the fast sodium channels in cardiac muscle and impairing the conduction of electrical impulses. This leads to a decrease in the automaticity and excitability of the myocardium, which in turn reduces the incidence of ventricular arrhythmias. Disopyramide phosphate is also known to block potassium channels, calcium channels, and muscarinic receptors, which may contribute to its antiarrhythmic and anticholinergic effects.
Toxicity and Safety in Scientific Experiments
Disopyramide phosphate has been shown to have dose-dependent toxic effects on various organ systems, including the cardiovascular, respiratory, and nervous systems. In animal experiments, disopyramide phosphate has been reported to produce arrhythmias, hypotension, respiratory depression, and seizures at high doses. The safety and toxicity of disopyramide phosphate in human subjects have been extensively studied in clinical trials, and the drug has been shown to have an acceptable safety profile when used at therapeutic doses.
Applications in Scientific Experiments
Disopyramide phosphate has been widely used in scientific experiments to study the mechanisms of cardiac arrhythmias and the effects of antiarrhythmic drugs. It has also been used to investigate the pharmacokinetics and pharmacodynamics of other drugs, such as lidocaine, quinidine, and procainamide, which are also used in the treatment of cardiac arrhythmias.
Current State of Research
Despite its long-standing use in clinical practice, the pharmacological properties of disopyramide phosphate are still not fully understood. The mechanisms underlying its antiarrhythmic effects and its interactions with other drugs are still being investigated. The potential of disopyramide phosphate as a therapeutic agent for other medical conditions, such as neuropathic pain and epilepsy, is also under investigation.
Potential Implications in Various Fields of Research and Industry
Disopyramide phosphate has the potential to be used in a variety of scientific and industrial applications beyond its current use in the treatment of cardiac arrhythmias. For example, it may be used as a tool in drug discovery and development, or as a template for the design of new antiarrhythmic drugs. It may also have applications in the fields of neurology, oncology, and immunology, where its effects on ion channels and receptor systems may be exploited for therapeutic gain.
Limitations and Future Directions
Despite its potential applications, disopyramide phosphate has limitations that must be addressed in future research. For example, its toxic side effects at high doses and in vulnerable populations must be further investigated. The mechanisms underlying its cardiovascular and neurological effects must be elucidated, and its interactions with other drugs must be carefully studied. Finally, new clinical studies are needed to determine the safety and efficacy of disopyramide phosphate in the treatment of other medical conditions.
Future Directions
1. Development of new analogues with improved antiarrhythmic activity or reduced toxic effects.
2. Evaluation of the synergistic effects of disopyramide phosphate with other drugs for the treatment of cardiac arrhythmias.
3. Investigation of the effects of disopyramide phosphate on ion channels and receptor systems in other organ systems.
4. Application of disopyramide phosphate as a tool in the development of new drugs for other medical conditions, such as pain, epilepsy, and cancer.
5. Studies of disopyramide phosphate in animal models of various diseases to assess its efficacy and safety.
Molecular Weight | 437.5 g/mol |
Appearance | Solid powder |
Related CAS | 3737-09-5 (Parent) |
GHS Hazard Statements |
Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
Pharmacology | Disopyramide Phosphate is a class Ia antiarrhythmic agent with cardiac depressant properties. Disopyramide phosphate exerts its actions by blocking both sodium and potassium channels in cardiac membrane during phase 0 of the action potential. This slows the impulse conduction through the AV node and prolongs the duration of the action potential of normal cardiac cells in atrial and ventricular tissues. Disopyramide prolongs the QT interval and causes a widening of the QRS complex. It also possesses some anticholinergic and local anaesthetic properties. Disopyramide phosphate is used in the treatment of supraventricular tachycardia. |
MeSH Pharmacological Classification | Anti-Arrhythmia Agents |
KEGG Target based Classification of Drugs |
Ion channels Voltage-gated ion channels Sodium channels SCN3A [HSA:6328] [KO:K04836] |
Pictograms |
Irritant |
Other CAS | 22059-60-5 |
Wikipedia | Disopyramide phosphate |
Use Classification | Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients |
Dates | Modify: 2023-05-25 |
* For orders by credit card, we will send you a digital invoice so you can place an order online.